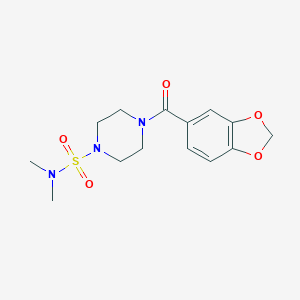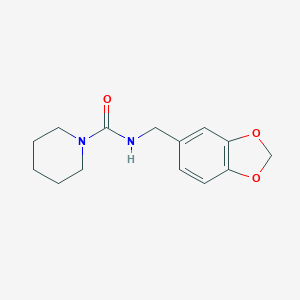![molecular formula C18H17F3N2O3 B497374 1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol CAS No. 878619-45-5](/img/structure/B497374.png)
1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group, a trifluoromethyl-substituted benzimidazole moiety, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the trifluoromethyl group via electrophilic substitution. The methoxyphenoxy group is then attached through a nucleophilic substitution reaction, and the final step involves the formation of the propanol backbone through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also incorporate purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzimidazole moiety to its corresponding amine.
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(4-methoxyphenoxy)-3-(2-chloro-1H-benzo[d]imidazol-1-yl)propan-2-ol: Contains a chloro group instead of trifluoromethyl, affecting its reactivity and applications.
Uniqueness
1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical behavior and potential applications. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various research and industrial purposes.
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-25-13-6-8-14(9-7-13)26-11-12(24)10-23-16-5-3-2-4-15(16)22-17(23)18(19,20)21/h2-9,12,24H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMKKPWMANJVTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497293.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B497294.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497296.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-1,2,3-benzotriazole](/img/structure/B497297.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497299.png)
![3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide](/img/structure/B497301.png)
![3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide](/img/structure/B497302.png)
![3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide](/img/structure/B497303.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide](/img/structure/B497304.png)
![Benzo[1,3]dioxol-5-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B497308.png)
![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B497309.png)
![Benzo[1,3]dioxol-5-yl-[4-(4-chloro-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B497310.png)


